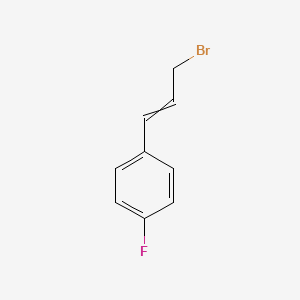
Zamicastat enantiomer
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Zamicastat is a small molecule drug that acts as a dopamine beta-hydroxylase inhibitor. It has been investigated for its potential therapeutic applications in treating conditions such as hypertension and chronic heart failure . The compound is known for its ability to modulate the sympathetic nervous system by reducing the biosynthesis of noradrenaline in peripheral sympathetic nerves .
Métodos De Preparación
The preparation of Zamicastat enantiomers involves several synthetic routes and reaction conditions. One common method for separating enantiomers is through enantiomer separation by inclusion complexation with a chiral host compound . Other methods include enantiomer separation using biological methods and high-performance liquid chromatography (HPLC) chromatography using a column containing a chiral stationary phase . Industrial production methods often involve large-scale chromatography and crystallization-based methods for chiral separation .
Análisis De Reacciones Químicas
Zamicastat enantiomers undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound .
Aplicaciones Científicas De Investigación
Zamicastat has been extensively studied for its scientific research applications in various fields. In medicine, it has been investigated for its potential to treat pulmonary arterial hypertension by modulating the sympathetic nervous system . In biology, it has been used to study the effects of dopamine beta-hydroxylase inhibition on noradrenaline biosynthesis . Additionally, Zamicastat has applications in chemistry for studying chiral separations and enantiomeric purity .
Mecanismo De Acción
The mechanism of action of Zamicastat involves the inhibition of dopamine beta-hydroxylase, an enzyme responsible for converting dopamine to noradrenaline . By inhibiting this enzyme, Zamicastat reduces the levels of noradrenaline in peripheral sympathetic nerves, leading to decreased sympathetic nervous system activity . This mechanism is particularly beneficial in conditions such as hypertension and chronic heart failure, where excessive sympathetic activity is a contributing factor .
Comparación Con Compuestos Similares
Zamicastat is unique among dopamine beta-hydroxylase inhibitors due to its specific mechanism of action and therapeutic applications. Similar compounds include other dopamine beta-hydroxylase inhibitors, such as disulfiram and nepicastat .
Propiedades
Fórmula molecular |
C21H21F2N3OS |
|---|---|
Peso molecular |
401.5 g/mol |
Nombre IUPAC |
4-[2-(benzylamino)ethyl]-3-(6,8-difluoro-3,4-dihydro-2H-chromen-3-yl)-1H-imidazole-2-thione |
InChI |
InChI=1S/C21H21F2N3OS/c22-16-8-15-9-18(13-27-20(15)19(23)10-16)26-17(12-25-21(26)28)6-7-24-11-14-4-2-1-3-5-14/h1-5,8,10,12,18,24H,6-7,9,11,13H2,(H,25,28) |
Clave InChI |
ZSSLCFLHEFXANG-UHFFFAOYSA-N |
SMILES canónico |
C1C(COC2=C1C=C(C=C2F)F)N3C(=CNC3=S)CCNCC4=CC=CC=C4 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,4-Bis(3-hydroxypropylamino)benzo[g]phthalazine](/img/structure/B8622879.png)

![N-[(pyridin-3-yl)methyl]ethane-1-sulfonamide](/img/structure/B8622887.png)










